![molecular formula C12H13NO2 B13629041 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13629041.png)
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-3-yl)bicyclo[211]hexane-2-carboxylic acid is a compound that features a unique bicyclic structure combined with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This method can be further optimized by using specific photochemical conditions and catalysts to achieve high yields and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the photochemical synthesis process. This would include optimizing reaction conditions, such as light intensity, temperature, and reaction time, to ensure consistent and efficient production.
化学反応の分析
Types of Reactions
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and rigidity
作用機序
The mechanism of action of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or activating specific pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic structure but may have different substituents, affecting their chemical properties and applications.
Pyridine derivatives: Compounds with a pyridine ring but different additional structures, leading to varied biological activities and uses.
Uniqueness
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to its combination of a rigid bicyclic structure and a pyridine ring. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
1-pyridin-3-ylbicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-4-8-5-12(10,6-8)9-2-1-3-13-7-9/h1-3,7-8,10H,4-6H2,(H,14,15) |
InChIキー |
OKXDQBSIWRJHAY-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


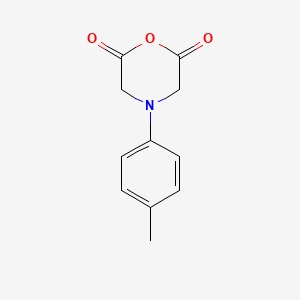
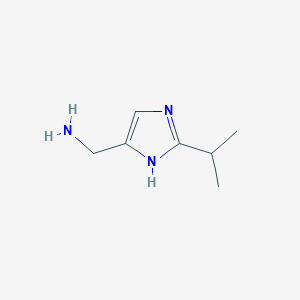
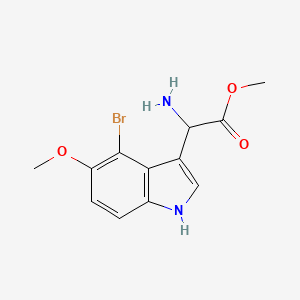
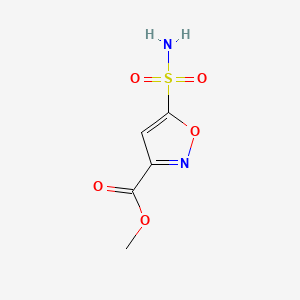
![Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride](/img/structure/B13628993.png)
![3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13629000.png)
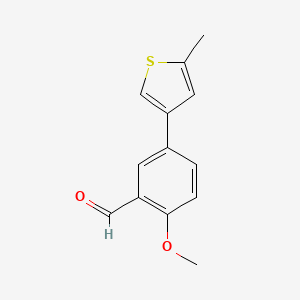
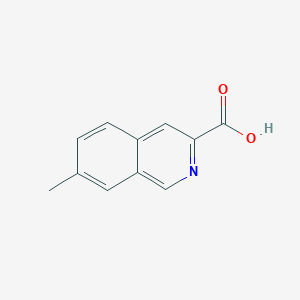
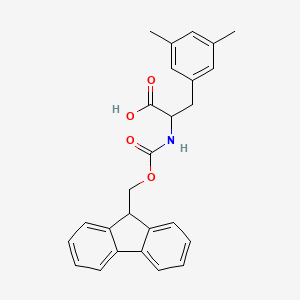
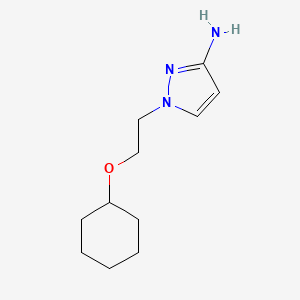
![2-Fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B13629037.png)
![1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one](/img/structure/B13629043.png)


